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Oxepan-4-ylhydrazine

Cat. No.: B13242595
M. Wt: 130.19 g/mol
InChI Key: VMOFEANHNXYPCG-UHFFFAOYSA-N
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Description

Chemical Identity and Significance in Heterocyclic Chemistry

Oxepan-4-ylhydrazine is defined by its molecular structure, which consists of a seven-membered saturated ring containing one oxygen atom, known as an oxepane (B1206615) ring, with a hydrazine (B178648) group (-NHNH2) attached at the fourth carbon atom. This combination of a flexible, oxygen-containing aliphatic ring and a reactive hydrazine functional group underpins its significance in heterocyclic chemistry.

The hydrazine moiety is a potent nucleophile and a versatile functional group for constructing carbon-nitrogen and nitrogen-nitrogen bonds. This reactivity is central to its role as a building block, or synthon, in organic synthesis. mdpi.com Specifically, it can readily react with electrophiles like aldehydes and ketones to form hydrazones, which are key intermediates in the synthesis of various nitrogen-containing heterocycles such as pyrazoles, pyridazines, and triazoles. mdpi.comnih.gov These heterocyclic motifs are prevalent in a wide range of biologically active compounds. mdpi.comopenmedicinalchemistryjournal.com

The oxepane ring itself is a significant structural component. While less common than its five- and six-membered counterparts (tetrahydrofuran and tetrahydropyran), the oxepane scaffold is found in a number of natural products. beilstein-journals.org Its inclusion in a molecule can influence properties such as solubility, conformational flexibility, and metabolic stability, all of which are critical considerations in the design of new chemical entities. The synthesis of poly(hydroxy)aminooxepanes as potential carbohydrate mimetics underscores the interest in this particular ring system in medicinal chemistry. beilstein-journals.org

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol

| CAS Number | 1552494-73-1 |

It is important to note that this compound is often supplied and used in its more stable hydrochloride salt form, this compound hydrochloride (CAS Number: 194543-22-1).

Scope of Academic Inquiry for this compound

The primary focus of academic research involving this compound revolves around its utility as a precursor for the synthesis of novel and complex molecules, particularly for applications in medicinal chemistry. The scientific community explores its potential through several avenues:

Construction of Bioactive Scaffolds: A significant area of investigation is the use of this compound to synthesize new heterocyclic compounds with potential therapeutic value. The hydrazine group serves as a handle for introducing the oxepane moiety into larger, more complex molecular frameworks. For example, the closely related (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride has been utilized in the synthesis of pyrazoloquinoline derivatives, a class of compounds investigated for their potential in treating neurodegenerative disorders. google.com This suggests a clear path for the analogous use of this compound to create novel compounds with the seven-membered ring system.

Exploration in Medicinal Chemistry: The broader class of hydrazine derivatives is well-established in medicinal chemistry for possessing a wide spectrum of biological activities. orientjchem.org Hydrazides and hydrazones, which can be readily prepared from hydrazines, have been shown to exhibit antimicrobial, anticonvulsant, and anti-inflammatory properties, among others. nih.gov Consequently, academic inquiry is directed at synthesizing new derivatives from heterocyclic hydrazines like this compound and evaluating their biological profiles.

Advancement of Synthetic Methodologies: The development of efficient and selective methods for the preparation and subsequent reaction of substituted hydrazines remains an active field of organic synthesis research. organic-chemistry.orgrsc.org Studies in this domain may focus on optimizing the synthesis of this compound itself or on discovering novel transformations that leverage its unique reactivity to build complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B13242595 Oxepan-4-ylhydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

oxepan-4-ylhydrazine

InChI

InChI=1S/C6H14N2O/c7-8-6-2-1-4-9-5-3-6/h6,8H,1-5,7H2

InChI Key

VMOFEANHNXYPCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCOC1)NN

Origin of Product

United States

Synthetic Methodologies for Oxepan 4 Ylhydrazine and Its Derivatives

Synthesis of Functionalized Oxepane (B1206615) Hydrazine (B178648) Scaffolds

The introduction of a hydrazine group onto an existing oxepane ring is a key step in forming the target scaffold. This is typically achieved through the functionalization of a ketone precursor, such as Oxepan-4-one. The hydrazine group is often protected to prevent side reactions and to allow for further modifications.

A common and effective method for synthesizing protected hydrazines is through the reductive amination of a ketone. For Oxepan-4-ylhydrazine, the precursor Oxepan-4-one can be reacted with a protected hydrazine derivative, such as di-tert-butyl azodicarboxylate (DBAD) or other similar di-alkyl hydrazine-1,2-dicarboxylates. researchgate.netthieme-connect.de This reaction typically proceeds by forming a hydrazone intermediate, which is then reduced in situ to the corresponding hydrazine.

The general approach involves condensing Oxepan-4-one with a hydrazine dicarboxylate, followed by reduction. The use of tert-butyl (Boc) protecting groups is prevalent due to their stability under various reaction conditions and their straightforward removal under acidic conditions. ijcr.info

Table 1: Illustrative Reaction Scheme for Di-tert-butyl (oxepan-4-yl)hydrazine-1,2-dicarboxylate

Step Reactants Reagents/Conditions Product

This method provides a stable, protected form of this compound that can be used in further synthetic steps or deprotected to yield the final compound. The hydrazine motif is a versatile functional group used in the synthesis of various heterocyclic scaffolds with potential biomedical applications. thieme-connect.de

Precursors and Building Blocks for Oxepane Ring System Construction

The availability of the oxepane ring system is fundamental to the synthesis of this compound. The construction of this seven-membered oxygen-containing heterocycle can be challenging but is achievable through several synthetic strategies. rsc.org

Oxepan-4-one is the key precursor for this compound. The synthesis of the oxepane ring itself can be accomplished through various methods, including cyclizations, ring-closing metathesis (RCM), and ring expansions. rsc.org

One established strategy for forming oxepane rings is the cyclopropanol fragmentation approach. This method involves the condensation of cyclopropyl diols with aldehydes to form an acetal, which then undergoes rearrangement to yield a keto-oxepane. researchgate.net This convergent strategy allows for the construction of the core ring system with a ketone group suitably positioned for further functionalization.

Other general strategies to access the seven-membered oxacycle include:

Ring-Closing Metathesis (RCM): Utilizing functionalized dienes as starting materials, which can be prepared via olefination and O-allylation, followed by cyclization using catalysts like the Grubbs catalyst. rsc.org

Cycloetherification: Enantioselective cycloetherification of η-hydroxy-α,β-unsaturated ketones can provide access to chiral oxepane rings. researchgate.net

Epoxide Ring Opening: Intramolecular ring-opening of suitably positioned epoxides can also lead to the formation of the oxepane system. rsc.org

The selection of a specific route depends on the availability of starting materials and the desired substitution pattern on the final oxepane ring.

Table 2: Selected Synthetic Strategies for Oxepane Ring Formation

Strategy Description Key Reagents Reference
Cyclopropanol Fragmentation Condensation of a cyclopropyl diol with an aldehyde, followed by rearrangement. Al(OTf)₃, TiCl₄ researchgate.net
Ring-Closing Metathesis (RCM) Intramolecular olefin metathesis of a diene precursor. Grubbs Catalyst rsc.org

Strategies for Analogue Synthesis and Compound Library Generation

For applications in drug discovery and chemical biology, the generation of compound libraries with structural diversity is crucial. Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS) are two major strategies employed for this purpose. nih.govcam.ac.ukcam.ac.uk These approaches aim to create collections of molecules that cover a wide area of chemical space, increasing the probability of identifying compounds with novel biological activities. cam.ac.uk

For the oxepane scaffold, a library of analogues can be generated by varying the building blocks used in the synthesis. cam.ac.uk For instance, in the synthesis of the oxepane ring via RCM, the substitution pattern on the initial diene and allene can be altered to produce a small library of different oxepanes. rsc.org Further diversification can be achieved through reactions on the formed oxepane scaffold, such as Diels-Alder cycloadditions or cross-metathesis reactions. nih.gov This approach allows for the flexible introduction of diversity at multiple stages of the synthesis. nih.gov

The synthesis of natural product-inspired compound collections is a key aspect of BIOS, as these scaffolds are considered "privileged" and biologically relevant. researchgate.netnih.gov By developing robust synthetic methods, such as multi-step one-pot sequences, libraries of complex molecules like mono-, bi-, and tricyclic oxepanes can be efficiently constructed. researchgate.netnih.gov

Custom Synthesis and Scale-up Considerations in Academic Research

Moving a synthetic route from a small-scale laboratory setting to a larger, gram-scale production required for extensive studies presents several challenges. nih.govacs.org Custom synthesis in an academic context often focuses on demonstrating proof-of-concept and producing sufficient material for initial characterization and testing. However, when larger quantities are needed, the protocol must be optimized for safety, efficiency, and cost-effectiveness. acs.org

Key considerations for scaling up the synthesis of heterocyclic compounds like this compound include:

Reagent Selection: Highly reactive or hazardous reagents used in initial small-scale syntheses may need to be replaced with safer, more manageable alternatives.

Reaction Conditions: Parameters such as temperature, reaction time, and concentration must be carefully controlled to manage exotherms and ensure consistent product quality.

Purification: Chromatographic purification, which is common in lab-scale synthesis, is often impractical for large-scale production. Developing protocols based on crystallization or extraction is preferable. nih.gov

Process Robustness: The synthesis should be reproducible and tolerant of minor variations in conditions.

For complex, multi-step syntheses, collaboration with specialized contract research organizations (CROs) can provide the expertise and infrastructure needed for successful scale-up. acs.org The development of environmentally benign protocols, such as using microwave-assisted synthesis or green solvents like water or ethanol, is also an increasingly important aspect of modern synthetic chemistry, both in academic research and industrial applications. nih.govnih.govresearchgate.net

Reactivity and Mechanistic Studies of Oxepan 4 Ylhydrazine

Chemical Transformations Involving the Hydrazine (B178648) Moiety

The hydrazine functional group is the primary center of reactivity in oxepan-4-ylhydrazine. The lone pairs of electrons on the nitrogen atoms make it a potent nucleophile, readily participating in reactions with a variety of electrophiles.

The nucleophilicity of the hydrazine moiety in this compound allows it to readily form new carbon-nitrogen bonds. This reactivity is fundamental to many of its chemical transformations. For instance, it can undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction is a classic example of carbon-nitrogen double bond formation and is often a key step in the synthesis of more complex molecules.

The reaction of hydrazines with carbonyl compounds is a well-established method for the formation of C-N bonds. Mechanistically, the reaction is believed to proceed via the initial nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone. The rate and efficiency of this reaction can be influenced by factors such as the steric and electronic properties of both the hydrazine and the carbonyl compound, as well as the reaction conditions, including pH.

A representative example of this reactivity is the condensation of a hydrazine with an aldehyde or ketone. While specific studies on this compound are not extensively documented, the general reactivity of hydrazines suggests that it would readily react with various carbonyl compounds to form the corresponding oxepan-4-ylhydrazones.

Table 1: Representative Carbon-Nitrogen Bond Forming Reactions with Hydrazines

Hydrazine ReactantElectrophileProductReaction Type
HydrazineAldehyde/KetoneHydrazoneNucleophilic Addition-Elimination
Substituted HydrazineAcyl HalideAcylhydrazideNucleophilic Acyl Substitution
HydrazineAlkyl HalideAlkylhydrazineNucleophilic Alkylation

This table presents generalized reactions of hydrazines to illustrate the expected reactivity of this compound in carbon-nitrogen bond formation.

The bifunctional nature of the hydrazine group in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Through reactions with appropriate bifunctional electrophiles, the hydrazine moiety can participate in cyclization reactions to form stable ring systems.

While direct synthesis of pyrazoloquinoline derivatives from this compound has not been explicitly detailed in the literature, the general synthetic strategies for pyrazoloquinolines often involve the reaction of a hydrazine with a suitably functionalized quinoline precursor or the construction of the pyrazole ring onto a pre-existing quinoline scaffold. For instance, a common method involves the reaction of a hydrazine with a 2-chloro-3-formylquinoline.

Given this, it is plausible that this compound could react with such precursors to yield novel pyrazolo[3,4-b]quinolines fused or substituted with the oxepane (B1206615) ring. The reaction would likely proceed through the initial formation of a hydrazone at the formyl group, followed by an intramolecular nucleophilic aromatic substitution to displace the chloro group and form the pyrazole ring. The regioselectivity of such reactions can often be controlled by the reaction conditions and the substitution pattern of the reactants.

The synthesis of seven-membered heterocyclic rings like oxazepines and six-membered rings like oxadiazines often involves cyclization reactions. The formation of 1,3,4-oxadiazine derivatives, for example, can be achieved through various synthetic routes, including the cyclization of acylhydrazides. researchgate.net

In the context of this compound, it could potentially serve as a building block for such heterocycles. For instance, reaction of this compound with a suitable dicarbonyl compound or its equivalent could lead to the formation of a pyridazine ring fused with the oxepane moiety. researchgate.netnih.gov Further transformations could then be envisioned to construct more complex fused systems.

The formation of oxazepine rings can be achieved through cycloaddition reactions. For example, the reaction of imines with cyclic anhydrides is a known method for synthesizing oxazepine derivatives. researchgate.netpnrjournal.comuobaghdad.edu.iqscirp.org While not a direct reaction of this compound, its derivatives, such as the corresponding hydrazones, could potentially undergo cycloaddition reactions to form novel oxazepine-containing structures.

The synthesis of 1,3,4-oxadiazines can be accomplished from acylhydrazides and allenoates via a [2+4] cycloaddition pathway. mdpi.com This suggests that N-acylated derivatives of this compound could be valuable intermediates for accessing oxadiazine systems incorporating the oxepane scaffold.

Table 2: Potential Cyclization Reactions Involving this compound Derivatives

This compound DerivativeReagentPotential Heterocyclic Product
This compound2-Chloro-3-formylquinolineOxepanyl-pyrazolo[3,4-b]quinoline
N-Acyl-oxepan-4-ylhydrazineAllenoateOxepanyl-substituted 1,3,4-Oxadiazine
Oxepan-4-ylhydrazoneCyclic AnhydrideOxepanyl-substituted Oxazepine

This table outlines hypothetical cyclization reactions based on established synthetic methodologies for the respective heterocyclic systems.

The nitrogen atoms of the hydrazine moiety in this compound can be readily functionalized through N-alkylation and N-acylation reactions. These derivatizations are useful for modifying the properties of the molecule and for introducing functional handles for further chemical transformations.

N-Alkylation can be achieved by reacting this compound with alkyl halides or other alkylating agents. The reaction typically proceeds via nucleophilic substitution, where the hydrazine nitrogen attacks the electrophilic carbon of the alkylating agent. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. The synthesis of cyclic N-alkylhydrazines can also be achieved through enzymatic reductive hydrazinations. nih.gov

N-Acylation involves the reaction of this compound with acylating agents such as acyl chlorides or anhydrides. This reaction leads to the formation of N-acylhydrazides, which are important intermediates in organic synthesis. For example, they can be used in the synthesis of 1,3,4-oxadiazoles and other heterocyclic compounds. The acylation of hydrazines is a robust and widely used transformation in organic chemistry.

Cyclization Reactions Leading to Novel Heterocyclic Systems

Mechanistic Investigations of this compound Reactions

While specific mechanistic studies on the reactions of this compound are scarce, the general mechanisms of hydrazine reactions are well-understood and can be extrapolated to this system.

The nucleophilic addition of hydrazines to carbonyl compounds is a classic acid- or base-catalyzed reaction. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions, the nucleophilicity of the hydrazine is enhanced.

In cyclization reactions, the mechanism is highly dependent on the specific transformation. For the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, the reaction is proposed to proceed through the initial formation of a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and dehydration. researchgate.net A detailed 12-step mechanism for this pyrazole cyclization has been proposed. researchgate.net

Mechanistic studies on the coupling of hydrazines with aldehydes to form hydrazones have been conducted, highlighting the efficiency of these condensation reactions. mdpi.com The mechanism of hydrazine-catalyzed ring-opening metathesis polymerization of cyclobutenes has also been investigated, demonstrating the catalytic potential of the hydrazine moiety. nih.gov

The mechanism of N-alkylation typically follows an SN2 pathway, where the hydrazine acts as the nucleophile. In acylation reactions, a nucleophilic acyl substitution mechanism is operative, involving the attack of the hydrazine on the carbonyl carbon of the acylating agent, followed by the departure of a leaving group.

Elucidation of Reaction Intermediates and Transition States

A comprehensive search for experimental and computational studies that identify and characterize the transient species involved in reactions of this compound has yielded no specific results. The elucidation of reaction intermediates and the mapping of transition state energies are critical for understanding the underlying mechanisms of chemical transformations. Such studies, often employing techniques like spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions or computational modeling (e.g., Density Functional Theory), are fundamental to predicting reaction outcomes and optimizing synthetic routes.

For hydrazine derivatives in general, reactions often proceed through intermediates involving the nitrogen atoms, such as hydrazones or diazenyl species. However, without specific studies on the oxepane-substituted variant, any proposed intermediates or transition states for its reactions would be purely speculative and lack the required scientific validation.

Influence of Reaction Conditions on Selectivity

The selectivity of a chemical reaction—be it chemo-, regio-, or stereoselectivity—is profoundly influenced by various reaction parameters. These include the choice of solvent, reaction temperature, concentration of reactants, and the presence or absence of catalysts. Research into how these conditions affect the outcomes of reactions involving this compound has not been specifically reported.

General principles of organic chemistry suggest that the polarity of the solvent could influence the reaction rates and pathways, while temperature would affect the kinetic versus thermodynamic control of product formation. The introduction of acid or base catalysts would likely involve the hydrazine moiety, potentially leading to different reaction products. However, without empirical data, it is impossible to construct a detailed analysis of how these factors specifically direct the reactivity of this compound.

While broader research exists on the synthesis and reactivity of oxepane rings, this information does not extend to the specific mechanistic details requested for this compound. The scientific community awaits dedicated research to illuminate the chemical behavior of this particular compound.

Spectroscopic Characterization and Structural Elucidation of Oxepane Hydrazines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Oxepan-4-ylhydrazine, a combination of ¹H NMR, ¹³C NMR, and advanced NMR techniques offers a comprehensive picture of its structure.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In the ¹H NMR spectrum of this compound, specific resonances are expected for the protons on the oxepane (B1206615) ring and the hydrazine (B178648) moiety. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

The protons on the carbons alpha to the ring oxygen (C2 and C7) are expected to be the most deshielded and appear at the highest frequency. The proton at the C4 position, being attached to the carbon bearing the hydrazine group, will also exhibit a distinct chemical shift. The remaining methylene protons on the ring (at C3, C5, and C6) would appear at intermediate shifts. The protons of the hydrazine group (-NHNH₂) are expected to appear as broad signals due to quadrupole broadening and chemical exchange.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-7 3.65 - 3.85 m -
H-3, H-5 1.80 - 2.00 m -
H-4 2.90 - 3.10 m -
H-6 1.60 - 1.75 m -
-NH₂ 3.40 (broad) s -

Note: The data presented in this table is a hypothetical prediction based on established principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbons adjacent to the oxygen atom (C2 and C7) are anticipated to have the largest chemical shifts due to the deshielding effect of the oxygen. The carbon atom bonded to the hydrazine group (C4) will also be significantly deshielded. The remaining carbon atoms of the oxepane ring (C3, C5, and C6) will resonate at higher fields (lower chemical shift values).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2, C-7 70 - 75
C-3, C-5 30 - 35
C-4 50 - 55

Note: The data presented in this table is a hypothetical prediction based on established principles of NMR spectroscopy.

To unequivocally confirm the structure of this compound and the assignments made from 1D NMR spectra, advanced 2D NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on C2 and C3, C3 and C4, C4 and C5, C5 and C6, and C6 and C7, thus confirming the connectivity within the oxepane ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

These advanced techniques, when used in concert, provide a robust and detailed map of the molecular structure, leaving no ambiguity in the structural elucidation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands are expected for the C-O-C ether linkage, C-H bonds, and the N-H bonds of the hydrazine group.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
N-H (hydrazine) 3300 - 3400 Stretching (asymmetric and symmetric)
C-H (alkane) 2850 - 3000 Stretching
N-H (hydrazine) 1600 - 1650 Bending (scissoring)

Note: The data presented in this table is a hypothetical prediction based on established principles of infrared spectroscopy.

The broadness of the N-H stretching bands is a characteristic feature of hydrazine and amine functionalities, often due to hydrogen bonding. The strong C-O stretching absorption is indicative of the ether linkage within the oxepane ring.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.

In the Raman spectrum of this compound, the C-C and C-H vibrations of the aliphatic ring are expected to be prominent. The symmetric C-O-C stretching vibration may also be Raman active. The N-N stretching vibration of the hydrazine group, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of novel compounds, providing precise information on molecular weight and offering insights into the molecule's structure through controlled fragmentation. wikipedia.orgchemguide.co.uk For this compound, this analysis serves to confirm its elemental composition and connectivity.

The molecular formula of this compound is C₆H₁₄N₂O, corresponding to a theoretical monoisotopic mass of 130.1106 Da. In a typical electron ionization (EI) mass spectrum, the unfragmented molecule would appear as the molecular ion (M⁺•) at an m/z (mass-to-charge ratio) of 130. The presence of two nitrogen atoms dictates that the molecular ion will have an even mass, consistent with the Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. whitman.educreative-proteomics.com

The fragmentation of the this compound molecular ion is governed by the presence of the hydrazine group and the oxepane ring. Energetically unstable molecular ions break apart into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk The most probable fragmentation pathways are initiated by the heteroatoms (nitrogen and oxygen) due to their lone pairs of electrons. creative-proteomics.com

Key fragmentation processes for cyclic ethers and hydrazine derivatives include alpha-cleavage and inductive cleavage. creative-proteomics.comuga.edu

Alpha-cleavage: This process involves the cleavage of a bond adjacent to a heteroatom. For this compound, this can occur at the C-N bond or the C-C bonds adjacent to the ring's oxygen atom. Cleavage of the C-N bond is a dominant pathway for alkyl amines and hydrazines. creative-proteomics.com

Ring Fragmentation: The oxepane ring can undergo cleavage, often initiated by the oxygen atom, leading to the loss of neutral fragments like ethylene or other small molecules. uga.edunih.gov

The resulting mass spectrum is a plot of relative ion abundance versus m/z, where the most abundant fragment ion is designated as the base peak (100% relative abundance). Analysis of the mass differences between the molecular ion and the major fragment ions allows for the deduction of the neutral species lost and the structure of the resulting fragments.

A representative table of plausible fragments for this compound, based on established fragmentation principles, is detailed below.

Table 1. Predicted Mass Spectrometry Fragments for this compound (C₆H₁₄N₂O)

m/z Proposed Fragment Ion Structure Potential Origin
130 [C₆H₁₄N₂O]⁺• Molecular Ion (M⁺•)
113 [C₆H₉O]⁺ Loss of ·N₂H₃ (hydrazine radical)
100 [C₅H₁₀NO]⁺ α-cleavage with loss of ·CH₂NH₂
85 [C₅H₉O]⁺ Cleavage of C-N bond and loss of ·NHNH₂
71 [C₄H₇O]⁺ Fragmentation of the oxepane ring
57 [C₃H₅O]⁺ Further fragmentation of the oxepane ring

Computational and Theoretical Chemistry of Oxepan 4 Ylhydrazine

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and nuclear geometry. These ab initio (from first principles) and Density Functional Theory (DFT) approaches solve approximations of the Schrödinger equation to provide detailed information about molecular structure and electronic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For a molecule like Oxepan-4-ylhydrazine, DFT is instrumental in determining its equilibrium geometry, electronic energy, and various other properties.

A typical DFT study of this compound would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or meta-hybrid functionals like M06-2X are often paired with Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) to achieve reliable geometries. tudelft.nl

Once the optimized structure is obtained, a frequency calculation is typically performed to confirm that the geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to derive thermodynamic properties like enthalpy and Gibbs free energy. Furthermore, DFT is used to compute a range of electronic properties, including dipole moment, atomic charges, and molecular orbital energies, which are discussed in subsequent sections.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can offer higher accuracy, often referred to as the "gold standard" of quantum chemistry. tudelft.nl

For this compound, these high-level calculations can be used to benchmark the results obtained from DFT. For instance, the energy differences between various conformations of the oxepane (B1206615) ring could be calculated using MP2 or CCSD(T) to provide a more accurate conformational energy landscape. tudelft.nl While a full geometry optimization at the CCSD(T) level might be computationally prohibitive for a molecule of this size, single-point energy calculations on DFT-optimized geometries are a common and effective strategy. These methods are particularly valuable for refining the understanding of subtle electronic effects and non-covalent interactions that might be present in the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules. DFT calculations are widely used to simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. This calculation is usually conducted on the B3LYP/6-31G(d,p) optimized geometry of this compound. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations, performed at the same level of theory as the geometry optimization, yield a set of vibrational modes and their corresponding frequencies and intensities for both IR and Raman spectra. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, thereby improving agreement with experimental data.

Below is an illustrative table of how predicted spectroscopic data for this compound would be presented.

ParameterComputational MethodPredicted Value (Illustrative)
¹H NMR Chemical Shift (H on C4)GIAO-B3LYP/6-31G(d,p)δ 3.1 ppm
¹³C NMR Chemical Shift (C4)GIAO-B3LYP/6-31G(d,p)δ 65 ppm
N-H Stretch IR FrequencyB3LYP/6-31G(d,p)3350 cm⁻¹ (scaled)
C-O-C Stretch IR FrequencyB3LYP/6-31G(d,p)1100 cm⁻¹ (scaled)

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published computational data for this compound is not available.

Analysis of Reactivity Descriptors (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

DFT is a powerful tool for predicting the chemical reactivity of a molecule through the analysis of various reactivity descriptors. These descriptors are derived from the electronic structure and provide insights into how a molecule will interact with other chemical species.

Frontier Molecular Orbitals (HOMO-LUMO): According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, the location of the HOMO would likely be on the electron-rich hydrazine (B178648) moiety, indicating this is the primary site for electrophilic attack. The LUMO distribution would indicate the most probable sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule. The MEP map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would likely show negative potential (red) around the lone pairs of the nitrogen atoms of the hydrazine group and the oxygen atom of the oxepane ring, identifying them as sites for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (blue) would be expected around the hydrogen atoms of the hydrazine group, indicating their acidic character.

An illustrative table of calculated reactivity descriptors for this compound is provided below.

DescriptorComputational MethodPredicted Value (Illustrative)
EHOMOB3LYP/6-311++G(d,p)-6.5 eV
ELUMOB3LYP/6-311++G(d,p)1.2 eV
HOMO-LUMO Gap (ΔE)B3LYP/6-311++G(d,p)7.7 eV
Ionization PotentialB3LYP/6-311++G(d,p)6.5 eV
Electron AffinityB3LYP/6-311++G(d,p)-1.2 eV

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published computational data for this compound is not available.

Conformation Analysis of the Oxepane Ring System

The seven-membered oxepane ring is conformationally flexible and can adopt several non-planar structures to minimize steric and torsional strain. The most stable conformations are typically variations of twist-chair (TC) and twist-boat (TB) forms. A thorough conformational analysis is essential to understand the three-dimensional structure and properties of this compound.

Computational methods, particularly DFT, are well-suited for exploring the potential energy surface of the oxepane ring. The process involves:

Identifying Potential Conformers: Key conformers, such as different twist-chair and twist-boat forms, are identified. For this compound, one must also consider the axial versus equatorial orientation of the hydrazine substituent at the C4 position.

Geometry Optimization: Each potential conformer is subjected to a full geometry optimization using a reliable DFT method (e.g., M06-2X/6-311++G(d,p)) to find its local energy minimum. tudelft.nl

Energy Calculation and Population Analysis: Single-point energy calculations at a higher level of theory (e.g., MP2 or CCSD(T)) can be performed on the optimized geometries for greater accuracy. tudelft.nl The relative energies of the conformers are then used to calculate their expected populations at a given temperature using the Boltzmann distribution.

Studies on unsubstituted oxepane and its derivatives have shown that the twist-chair conformation is generally the most stable. tudelft.nlresearchgate.net The presence of the hydrazine substituent at the C4 position would likely favor an equatorial orientation to minimize steric hindrance with the rest of the ring.

The following table illustrates the kind of results expected from a conformational analysis of this compound.

Conformer (Hydrazine position)Computational MethodRelative Energy (kcal/mol) (Illustrative)Boltzmann Population (%) (Illustrative)
Twist-Chair (Equatorial)M06-2X/aug-cc-pVTZ0.0085.2
Twist-Chair (Axial)M06-2X/aug-cc-pVTZ1.58.5
Twist-Boat (Equatorial)M06-2X/aug-cc-pVTZ2.14.3
Twist-Boat (Axial)M06-2X/aug-cc-pVTZ3.52.0

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published computational data for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on static, minimum-energy conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and the complete conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.

An MD simulation of this compound would typically involve:

Force Field Selection: A suitable molecular mechanics force field is required. This would likely be a combination of parameters from established force fields like CHARMM or AMBER. Specific parameters for the oxepane ring could be derived from force fields developed for ethers, while parameters for the hydrazine group would be taken from general small molecule force fields or developed specifically. nih.gov

System Setup: The molecule is placed in a simulation box, often solvated with an explicit solvent like water, to mimic solution-phase conditions.

Simulation Protocol: The system is first minimized to remove bad contacts, then gradually heated to the desired temperature and equilibrated. A production run is then performed for a duration sufficient to sample the relevant conformational transitions (typically nanoseconds to microseconds).

The resulting trajectory can be analyzed to understand the conformational preferences and dynamics. This includes identifying the most populated conformational states, the pathways and barriers for interconversion between them, and the flexibility of different parts of the molecule. This provides a more complete and realistic picture of the molecule's behavior than static calculations alone.

Applications of Oxepan 4 Ylhydrazine in Organic Synthesis

Versatility as a Strategic Synthetic Building Block

Hydrazine (B178648) derivatives are widely valued in organic synthesis for their ability to participate in a variety of carbon-nitrogen bond-forming reactions, primarily due to the nucleophilicity of the nitrogen atoms. In principle, Oxepan-4-ylhydrazine, with its cyclic ether moiety, offers the potential for the introduction of this flexible seven-membered ring into larger molecular frameworks.

Precursor for Advanced Heterocyclic Scaffolds

The reaction of hydrazines with 1,3-dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, is a classic and reliable method for the synthesis of pyrazoles. dergipark.org.trnih.govnih.govmdpi.comorganic-chemistry.org Similarly, reactions with other dicarbonyl or related synthons can yield other important heterocyclic systems like pyridazines and triazoles. It is therefore highly probable that this compound could serve as a precursor to a variety of oxepane-substituted heterocyclic compounds. However, specific examples of such transformations involving this compound are not documented in the reviewed literature.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reagent Resulting Heterocycle
1,3-Diketone Pyrazole
β-Ketoester Pyrazolone

This table is based on the general reactivity of hydrazines; specific reactions with this compound are not reported in the available literature.

Role in the Synthesis of Complex Organic Molecules

The incorporation of the oxepane (B1206615) ring system is of interest in medicinal chemistry due to its potential to modulate physicochemical properties such as solubility and metabolic stability. While a patent exists for the synthesis of a related compound, (hexahydro-1-methyl-1H-azepin-4-yl)-hydrazine, as a precursor for the antihistamine Azelastine, a similar specific application for this compound in the synthesis of a complex bioactive molecule is not publicly documented. google.com

Development of Chemical Reagents and Functional Linkers

Hydrazones, formed from the reaction of hydrazines with aldehydes or ketones, can be utilized as reversible covalent linkers in bioconjugation and drug delivery systems. nih.gov The stability of the hydrazone bond can be tuned by the electronic nature of the substituents. The oxepane moiety of this compound could potentially influence the properties of such linkers. Despite this potential, there is no specific research available on the development of chemical reagents or functional linkers derived from this compound.

Structure-Reactivity Relationship Studies of Oxepane Hydrazines

No dedicated structure-reactivity relationship studies for this compound were identified. Such studies would be valuable to understand how the oxepane ring influences the nucleophilicity and reactivity of the hydrazine moiety compared to acyclic or other cyclic analogues.

Q & A

Q. Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm hydrazine proton environments and oxepane ring conformation.
  • IR : Stretching frequencies for N–H (3100–3300 cm1^{-1}) and C–N (1100–1250 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N ratios (±0.4% tolerance) .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer :
Contradictions may arise from assay variability (e.g., cell lines, incubation times) or impurities. Systematic approaches include:

  • Meta-Analysis : Aggregate data from peer-reviewed studies, applying Cochrane criteria for bias assessment (e.g., randomization, blinding) .
  • Dose-Response Studies : Compare EC50_{50} values across standardized assays.
  • Structural Elucidation : Use X-ray crystallography or 2D-NMR to confirm derivative stereochemistry, as minor structural changes significantly impact activity .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers away from ignition sources. Static discharge precautions are critical for hydrazine derivatives .

Advanced: What strategies improve the hydrolytic stability of this compound under physiological conditions?

Q. Methodological Answer :

  • pH Buffering : Test stability in buffers (pH 1–12) to identify degradation thresholds.
  • Derivatization : Introduce steric hindrance (e.g., methyl groups on the oxepane ring) or electron-withdrawing substituents to reduce nucleophilic attack on the hydrazine moiety.
  • Accelerated Stability Testing : Use HPLC or LC-MS to monitor degradation products at elevated temperatures (40–60°C) and extrapolate shelf-life via Arrhenius kinetics .

Basic: How should researchers document experimental procedures for reproducibility?

Q. Methodological Answer :

  • Detailed Methods : Include solvent volumes, reaction times, and equipment specifications (e.g., reflux condenser type).
  • Supplementary Data : Provide raw NMR/IR spectra, chromatograms, and crystallographic data in standardized formats (e.g., .cif files).
  • Literature References : Cite analogous syntheses (e.g., hydrazine reactions in ethanol) to contextualize protocols .

Advanced: What statistical methods validate structure-activity relationships (SAR) for this compound derivatives?

Q. Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
  • Hypothesis Testing : Use ANOVA or t-tests to compare mean activity values across derivative groups.
  • Machine Learning : Train models (e.g., random forests) on datasets of ≥30 derivatives to predict SAR trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.